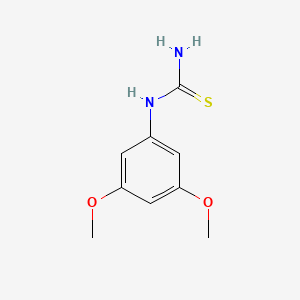

(3,5-Dimethoxy-phenyl)-thiourea

Beschreibung

Eigenschaften

IUPAC Name |

(3,5-dimethoxyphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-12-7-3-6(11-9(10)14)4-8(5-7)13-2/h3-5H,1-2H3,(H3,10,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLICXJNABHUHFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=S)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethoxy-phenyl)-thiourea typically involves the reaction of 3,5-dimethoxyaniline with thiocyanate or isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the thiourea derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(3,5-Dimethoxy-phenyl)-thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted phenyl derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Antimicrobial Properties

Thiourea derivatives, including (3,5-Dimethoxy-phenyl)-thiourea, have shown significant antimicrobial activity. Studies have demonstrated that thioureas can inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. For instance, compounds derived from thiourea have been reported to exhibit minimal inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin .

Anticancer Activity

Research indicates that thiourea derivatives possess anticancer properties. They have been found to target specific molecular pathways involved in cancer progression, demonstrating efficacy against various cancer cell lines. For example, some derivatives have shown IC50 values as low as 1.50 µM against human leukemia cells and significant activity against pancreatic and breast cancer cell lines .

Enzyme Inhibition

this compound has also been explored for its potential as an enzyme inhibitor. It has been synthesized and tested for its ability to inhibit urease, an enzyme linked to urinary tract infections. The compound's effectiveness in reducing urease activity suggests it could serve as a lead structure for developing new therapeutic agents .

Synthetic Applications

Organic Synthesis

Thioureas are valuable intermediates in organic synthesis. They can be utilized to produce a variety of heterocyclic compounds through reactions with isothiocyanates and amines. This versatility makes this compound a significant scaffold for synthesizing more complex molecules .

Catalysis

Thioureas have been employed as organocatalysts in various chemical reactions. Their ability to facilitate reactions without the need for metal catalysts makes them attractive for sustainable chemistry practices. For example, they can promote asymmetric synthesis reactions effectively .

Case Study 1: Antimicrobial Activity

A series of thiourea derivatives were synthesized and tested against multiple bacterial strains. The study found that certain compounds exhibited potent antibacterial activity with MIC values significantly lower than those of conventional antibiotics . This highlights the potential of this compound and its derivatives in developing new antimicrobial agents.

Case Study 2: Anticancer Research

In a recent investigation into the anticancer properties of thiourea derivatives, several compounds were evaluated for their cytotoxic effects on cancer cell lines. The results indicated that some derivatives not only inhibited cell growth but also induced apoptosis in cancer cells, suggesting their potential role in cancer therapy .

Summary of Findings

The applications of this compound span across various scientific disciplines:

Wirkmechanismus

The mechanism of action of (3,5-Dimethoxy-phenyl)-thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups

Comparison with 1-(3,5-Dichlorophenyl)-2-thiourea ():

- Substituents: 3,5-dichloro (Cl) groups are electron-withdrawing, reducing electron density on the phenyl ring.

- Impact: Chlorine substituents likely decrease solubility in polar solvents compared to methoxy groups. This could hinder membrane penetration but enhance stability in hydrophobic environments.

- Activity: Dichlorophenyl thioureas may exhibit distinct receptor affinities due to altered electronic profiles, though specific data are unavailable .

Comparison with p-Methoxyphenyl Thiourea ():

- Substituents: A single para-methoxy group.

- Key Distinction: The 3,5-dimethoxy configuration in the target compound may enhance spatial compatibility with receptors, improving activity compared to para-substituted analogues.

Thiourea vs. Urea Analogues ()

- Phenyl Urea (13b): Exhibited 76.3% activity, significantly higher than its thiourea counterpart (14e, 49.7%).

- However, thioureas may exploit sulfur-specific pathways, such as interactions with metal ions or thiol-containing proteins .

Role of Hydrophobicity and Substituent Positioning

- 3,5-Dimethoxy-phenyl Group: The meta-positioned methoxy groups likely increase hydrophobicity compared to ortho- or para-substituted analogues, facilitating membrane penetration. This aligns with studies showing that hydrophobic thiourea derivatives target transport proteins in Acanthamoeba .

- Comparison with 3,5-Dimethylphenyl Derivatives ():

Tabulated Comparison of Key Compounds

Mechanistic and Application Insights

- Anti-Parasitic Activity: Thioureas with amino acid moieties (e.g., M1/M2) demonstrate that hydrophilic groups enhance protozoan targeting . The 3,5-dimethoxy variant may balance hydrophobicity for membrane penetration and polar interactions for selectivity.

- DNA Transfection: Non-cationic thiourea lipoplexes (e.g., compounds 3 and 6) achieve transfection efficiency comparable to cationic lipids, suggesting that methoxy groups could stabilize nucleic acid interactions without charge .

Q & A

Q. Q1. What are the established synthetic protocols for (3,5-Dimethoxy-phenyl)-thiourea, and how do reaction conditions influence yield and purity?

Answer:

- Methodology : The compound is typically synthesized via nucleophilic addition of thiourea to activated aromatic electrophiles. For example, in analogous thiourea derivatives, equimolar reactions of substituted isothiocyanates with amines in 1,4-dioxane at room temperature yield solid products after overnight stirring and ice-water quenching .

- Key Variables :

- Solvent choice : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reactivity.

- pH control : Basic conditions (e.g., NH4BT0 buffer) stabilize intermediates by complexing metal ions (e.g., Cd²⁺), as seen in thiourea-mediated CdS deposition .

- Temperature : Ambient or slightly elevated temperatures (25–40°C) optimize kinetics without promoting side reactions.

Q. Q2. How can spectroscopic and crystallographic techniques characterize the structural features of this compound?

Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Methoxy groups (δ 3.7–3.9 ppm for OCH₃) and thiourea protons (δ 8.5–10.5 ppm for NH) confirm substitution patterns.

- FT-IR : Strong bands at ~1250 cm⁻¹ (C=S stretch) and ~3300 cm⁻¹ (N-H stretch) validate the thiourea backbone .

- Crystallography : X-ray diffraction reveals planar geometry of the thiourea moiety and dihedral angles between aromatic rings, critical for understanding intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the role of this compound in organocatalytic asymmetric reactions?

Answer:

- Mechanism : Thiourea derivatives act as bifunctional catalysts via dual hydrogen-bonding interactions. For example, 3,5-CF₃benzyl-substituted thiourea catalysts activate maleimides by coordinating to carbonyl groups, while the amine backbone deprotonates aldehydes to form enolates .

- Design Considerations :

- Electron-withdrawing substituents (e.g., CF₃) enhance electrophilicity of the catalyst.

- Steric effects : Bulky groups (e.g., 3,5-dimethoxy) modulate enantioselectivity by restricting transition-state geometries .

Q. Q4. How can structural modifications of this compound enhance its biological activity, such as antifungal properties?

Answer:

- Optimization Strategies :

- Cyclization : Converting acyl thiourea to thiazolidinone derivatives via intramolecular cyclization improves antifungal efficacy (e.g., against Candida albicans) by increasing membrane permeability .

- Substitution Patterns : Introducing electron-donating groups (e.g., methoxy) enhances bioavailability by improving solubility and reducing metabolic degradation .

- Validation : Minimum inhibitory concentration (MIC) assays and molecular docking studies correlate structural features (e.g., planarity, H-bond donors) with target binding .

Q. Q5. How do conflicting reports on thiourea derivative toxicity inform safety protocols for handling this compound?

Answer:

- Contradiction Analysis :

- Carcinogenicity : While early studies in mice showed no significant carcinogenicity for thiourea , modern toxicological assessments recommend limiting prolonged exposure due to potential thyroid disruption.

- Mitigation : Use glove-box techniques for synthesis and LC-MS/MS monitoring to detect trace degradation products (e.g., cyanamide) .

Methodological Recommendations

- Contradiction Resolution : Cross-validate toxicity data using in vitro thyroid peroxidase inhibition assays and in silico ADMET predictions.

- Catalytic Optimization : Screen solvent polarity (e.g., DMF vs. THF) and chiral auxiliaries (e.g., DPEN backbone) to enhance enantiomeric excess (ee) in asymmetric reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.